molecular formula C14H19BrN2O2 B6961303 N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,5-dimethylbenzamide

N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,5-dimethylbenzamide

Cat. No.: B6961303
M. Wt: 327.22 g/mol
InChI Key: DFZKGLIMQHBXJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,5-dimethylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a brominated benzamide core and a substituted propyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-8-6-11(15)9(2)5-10(8)12(18)17-7-14(3,4)13(16)19/h5-6H,7H2,1-4H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZKGLIMQHBXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(=O)NCC(C)(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,5-dimethylbenzamide typically involves multiple steps:

    Bromination of 2,5-dimethylbenzamide: The starting material, 2,5-dimethylbenzamide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.

    Formation of the propyl group: The brominated intermediate is then reacted with 3-amino-2,2-dimethyl-3-oxopropyl chloride in the presence of a base such as triethylamine or pyridine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the carbonyl group in the propyl chain can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the benzene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,5-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its brominated benzamide structure makes it a versatile intermediate in organic synthesis.

Biology

The compound’s potential biological activities are of interest in biological research. It can be used in studies investigating enzyme inhibition, receptor binding, and other biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,5-dimethylbenzamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Conclusion

N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-bromo-2,5-dimethylbenzamide is a compound of significant interest in various scientific fields. Its unique structure and potential biological activities make it a valuable subject for further research and development. Understanding its synthesis, reactions, and applications can pave the way for new discoveries in chemistry, biology, medicine, and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.